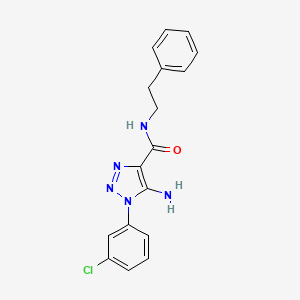
5-amino-1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-amino-1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H16ClN5O
- Molecular Weight : 341.8 g/mol
- InChIKey : UWMOKETZOBOMLM-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have demonstrated that 1,2,3-triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | MIC = 0.0063 μmol/mL against E. coli | |
| Compound B | Inhibitory activity against Gram-positive bacteria |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and modulation of apoptosis-related proteins.
For example:
- Compound 5i (a related triazole) exhibited an IC50 value of 6.06 μM against H460 lung cancer cells and was found to significantly increase apoptosis markers such as LC3 and γ-H2AX expression .
Antitrypanosomal Activity
A study evaluating the trypanocidal potential of triazole analogs found that certain derivatives showed potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated IC50 values significantly lower than conventional treatments, indicating a promising avenue for further research in parasitic infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many 1,2,3-triazoles act as inhibitors for various enzymes involved in metabolic processes.
- Cell Membrane Disruption : These compounds can integrate into lipid membranes, altering their integrity and function.
- Apoptosis Induction : By activating specific signaling pathways related to cell death, triazoles can promote apoptosis in tumor cells.
Study on Anticancer Effects
A recent study highlighted the efficacy of triazole hybrids in cancer therapy. The study reported that compounds with triazole rings exhibited enhanced cytotoxicity against a range of cancer cell lines compared to their non-triazole counterparts .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial activity of various triazole derivatives. Results indicated that modifications at specific positions on the triazole ring could significantly enhance antibacterial efficacy against resistant strains .
特性
IUPAC Name |
5-amino-1-(3-chlorophenyl)-N-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-13-7-4-8-14(11-13)23-16(19)15(21-22-23)17(24)20-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMOKETZOBOMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














